3-(Iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one
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Overview
Description
3-(Iodomethyl)-4-oxa-1-azabicyclo[331]nonan-8-one is a bicyclic compound that features an iodine atom attached to a methyl group, an oxygen atom in the ring structure, and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one typically involves multi-step organic reactions. One common method includes the use of DIBAL-H (Diisobutylaluminum hydride) for the tandem lactone ring opening and intramolecular aldol condensation . This process is crucial for constructing the bicyclo[3.3.1]nonan-9-one core, which is then further functionalized to introduce the iodomethyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The bicyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as thiols, amines, and alcohols.
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
3-(Iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly in the development of anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural product analogs and other bioactive compounds.
Biological Studies: Its derivatives are studied for their biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. Additionally, the bicyclic structure provides a rigid framework that can enhance selectivity and potency in biological systems.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: A similar compound without the iodomethyl group.
Bicyclo[3.3.1]nonan-9-one: A ketone derivative with similar structural features.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A nitrogen-containing analog.
Uniqueness
3-(Iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for further functionalization. The combination of oxygen and nitrogen atoms in the bicyclic structure also contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
3-(iodomethyl)-4-oxa-1-azabicyclo[3.3.1]nonan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12INO2/c9-3-7-5-10-4-6(12-7)1-2-8(10)11/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDXSAYPXIZUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CC1OC(C2)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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